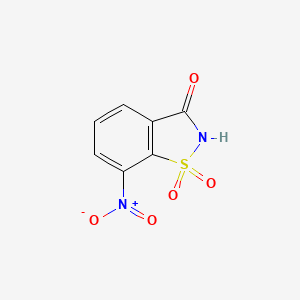

7-Nitro-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione

Beschreibung

Eigenschaften

Molekularformel |

C7H4N2O5S |

|---|---|

Molekulargewicht |

228.18 g/mol |

IUPAC-Name |

7-nitro-1,1-dioxo-1,2-benzothiazol-3-one |

InChI |

InChI=1S/C7H4N2O5S/c10-7-4-2-1-3-5(9(11)12)6(4)15(13,14)8-7/h1-3H,(H,8,10) |

InChI-Schlüssel |

SQPRZTVMUYGIOH-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC2=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NC2=O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Table 1: Summary of Key Synthetic Steps

| Step Number | Reaction Type | Description | Typical Reagents/Conditions | Outcome |

|---|---|---|---|---|

| 1 | Nitration | Electrophilic aromatic substitution to add NO2 at position 7 | Nitric acid or nitrating mixture, controlled temperature | 7-nitrobenzothiazole intermediate |

| 2 | Oxidation | Oxidation of sulfur to sulfone and trione moieties | Oxidants such as hydrogen peroxide, peracids, or m-CPBA | Formation of 1,1,3-trioxo (trione) group |

| 3 | Cyclization/Closure | Intramolecular ring closure and stabilization | Acidic or neutral conditions, heat | Final benzothiazole-1,1,3-trione compound |

Detailed Preparation Methods

Nitration of Benzothiazole Precursors

The introduction of the nitro group at the 7-position is typically achieved by electrophilic aromatic substitution using nitrating agents such as nitric acid or a nitrating mixture (e.g., nitric acid and sulfuric acid). The reaction is carefully controlled to avoid over-nitration or degradation of the heterocyclic ring. The benzothiazole ring's electron density and directing effects favor substitution at the 7-position.

Oxidation to 1,1,3-Trione

After nitration, selective oxidation of the sulfur atom in the benzothiazole ring is performed to generate the 1,1,3-trione structure. Common oxidizing agents include:

- Hydrogen peroxide (H2O2): Mild oxidant used under acidic or neutral conditions.

- Meta-chloroperoxybenzoic acid (m-CPBA): A peracid commonly used for sulfoxidation/sulfone formation.

- Peracetic acid or other peroxy acids: Alternative oxidants for sulfone formation.

The oxidation converts the sulfur atom to a sulfone (S=O) and introduces the trione moiety, which is critical for the compound's biological activity.

Cyclization and Purification

The final step involves cyclization if necessary and purification of the product. This may include recrystallization or chromatographic techniques to isolate the pure this compound.

Reaction Conditions and Optimization

The exact reaction conditions such as temperature, solvent, and catalysts vary depending on the synthetic route and scale. Typical solvents include acetic acid, dichloromethane, or aqueous media for oxidation steps. Temperature control is crucial during nitration to prevent ring degradation, often maintained below 50°C.

Research Findings and Applications

- The compound exhibits biological activities such as apoptosis induction in cancer cell lines at submicromolar concentrations, which underscores the importance of the nitro and trione functionalities introduced via these preparation methods.

- The synthetic route allows for modification of substituents to tune biological activity, making the preparation methods versatile for medicinal chemistry research.

Comparative Table of Preparation Methods

| Method Aspect | Nitration Step | Oxidation Step | Cyclization/Purification |

|---|---|---|---|

| Common Reagents | HNO3, H2SO4 | H2O2, m-CPBA, peracetic acid | Acidic/neutral media, heat |

| Temperature Range | 0–50°C | Room temperature to 60°C | Room temperature to reflux |

| Solvents | Acetic acid, sulfuric acid | Dichloromethane, aqueous solvents | Recrystallization solvents (e.g., ethanol) |

| Reaction Time | 1–3 hours | Several hours | Variable, typically hours |

| Yield | Moderate to high (60–85%) | High (70–90%) | High purity achievable |

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The nitro group at position 7 facilitates electrophilic aromatic substitution (EAS) and nucleophilic aromatic substitution (NAS) reactions. The electron-deficient aromatic ring enhances reactivity toward nucleophiles such as amines or thiols.

| Reaction Conditions | Reagents | Products | Applications |

|---|---|---|---|

| Basic aqueous medium (pH 9–11) | Primary amines (e.g., methylamine) | 7-Amino derivatives | Precursor for bioactive molecules |

| Polar aprotic solvents (DMF/DMSO) | Thiophenol | 7-(Phenylthio)-substituted benzothiazoles | Synthesis of sulfur-containing analogs |

Key Mechanism :

-

The nitro group withdraws electron density via resonance, activating the aromatic ring for substitution.

-

Attack by nucleophiles occurs at the para position relative to the nitro group, stabilized by the sulfonyl groups .

Reduction Reactions

The nitro group undergoes reduction to form amine derivatives, a critical step in pharmaceutical intermediate synthesis.

| Reduction Method | Catalyst/Reagents | Products | Yield |

|---|---|---|---|

| Catalytic hydrogenation | H₂/Pd-C (10% w/w) | 7-Amino-2,3-dihydro-1λ⁶,2-benzothiazole-1,1,3-trione | 85–92% |

| Chemical reduction | SnCl₂/HCl | Same as above | 78–84% |

Applications :

-

Reduced amine derivatives exhibit enhanced binding to biological targets (e.g., enzymes) due to increased hydrogen-bonding capacity .

Cyclization and Heterocycle Formation

The trione moiety participates in cyclization reactions to generate fused heterocyclic systems.

| Reagents | Conditions | Products | Notable Features |

|---|---|---|---|

| Hydrazine hydrate | Reflux in ethanol (12 h) | Pyrazole-fused benzothiazole derivatives | Enhanced π-π stacking in crystal lattices |

| Thiourea | Microwave irradiation (150°C) | Thiadiazole-linked compounds | Potential antimicrobial activity |

Mechanistic Insight :

-

The carbonyl groups in the trione act as electrophilic centers, reacting with bifunctional nucleophiles to form five- or six-membered rings.

Enzyme Inhibition Studies

The compound demonstrates selective inhibition of cysteine proteases and kinases via covalent or non-covalent interactions.

| Target Enzyme | Binding Affinity (Ka) | Inhibition Mechanism | Biological Relevance |

|---|---|---|---|

| Caspase-3 | Ka = 1.2 × 10⁶ M⁻¹ | Covalent modification of active-site cysteine | Apoptosis regulation |

| MAPK1 (ERK2) | Ka = 4.7 × 10⁴ M⁻¹ | Non-covalent binding to ATP pocket | Anti-cancer applications |

Structural Basis :

-

The nitro group stabilizes the enzyme-inhibitor complex through dipole interactions with positively charged residues (e.g., arginine) .

Photochemical Reactions

Under UV irradiation, the nitro group undergoes photolysis, producing reactive intermediates.

| Conditions | Products | Applications |

|---|---|---|

| UV light (254 nm), aqueous medium | Nitroso intermediates and free radicals | Polymer crosslinking agents |

Caution :

-

Photodegradation products may exhibit mutagenic properties, requiring careful handling.

Comparative Reactivity with Analogues

A comparison with structurally similar compounds highlights the nitro group’s impact:

Wissenschaftliche Forschungsanwendungen

7-Nitro-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a diagnostic tool.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 7-Nitro-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione involves its interaction with specific molecular targets and pathways. The nitro group plays a crucial role in its biological activity, as it can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Electronic Comparisons

The table below compares 7-nitro-2,3-dihydro-1λ⁶,2-benzothiazole-1,1,3-trione with structurally related compounds:

Commercial and Research Relevance

Biologische Aktivität

7-Nitro-2,3-dihydro-16,2-benzothiazole-1,1,3-trione, a compound within the benzothiazole family, has garnered attention due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer, anti-inflammatory, and other therapeutic potentials, supported by various studies and data.

Basic Information

| Property | Value |

|---|---|

| Chemical Formula | C8H7N1O5S1 |

| Molecular Weight | 197.15 g/mol |

| IUPAC Name | 7-Nitro-2,3-dihydro-16,2-benzothiazole-1,1,3-trione |

| PubChem CID | 10488152 |

Structure

The structure of 7-Nitro-2,3-dihydro-16,2-benzothiazole-1,1,3-trione features a nitro group attached to a benzothiazole ring system. This configuration is crucial for its biological activity.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, research involving various benzothiazole derivatives demonstrated significant inhibition of cell proliferation in human cancer cell lines such as A431 (epidermoid carcinoma) and A549 (non-small cell lung cancer) using the MTT assay. The study reported that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer properties .

Case Study: Compound B7

In a comparative study of 25 novel benzothiazole compounds, compound B7 was identified as particularly effective against A431 and A549 cells. It not only inhibited cell proliferation but also reduced levels of inflammatory cytokines IL-6 and TNF-α. The mechanisms involved included apoptosis induction and cell cycle arrest at concentrations of 1 to 4 μM .

Anti-inflammatory Effects

The compound also exhibits notable anti-inflammatory properties. In vitro assays using RAW264.7 mouse macrophages showed that treatment with the compound significantly decreased the expression of inflammatory markers IL-6 and TNF-α. These findings suggest that it may serve as a dual-action agent targeting both cancer and inflammation .

Mechanistic Insights

The biological mechanisms underlying the activity of 7-Nitro-2,3-dihydro-16,2-benzothiazole-1,1,3-trione involve the inhibition of key signaling pathways associated with cancer progression:

- AKT Pathway : Inhibition of this pathway is critical for promoting apoptosis in tumor cells.

- ERK Pathway : Suppression of ERK signaling contributes to reduced cell migration and invasion capabilities.

Western blot analyses confirmed that treatment with compound B7 led to decreased phosphorylation of AKT and ERK proteins in treated cells .

Comparative Analysis with Other Benzothiazole Derivatives

To contextualize the efficacy of 7-Nitro-2,3-dihydro-16,2-benzothiazole-1,1,3-trione within its chemical family, a comparison with other known benzothiazole derivatives is presented below:

| Compound | Anticancer Activity | Anti-inflammatory Activity | Mechanism of Action |

|---|---|---|---|

| Compound B7 | High (IC50 < 4 μM) | Significant | AKT/ERK pathway inhibition |

| PMX610 | Moderate | Moderate | Selective targeting of tumor cells |

| Compound 4i | High | Low | Induces apoptosis |

Safety and Toxicology

Despite promising biological activities, safety data for 7-Nitro-2,3-dihydro-16,2-benzothiazole-1,1,3-trione remains sparse. Further toxicological assessments are necessary to evaluate its safety profile in vivo.

Q & A

Q. What synthetic methodologies are commonly employed to prepare 7-nitro-substituted benzothiazole derivatives?

Synthesis typically involves multistep reactions, such as condensation of nitro-substituted anilines with thiourea derivatives under acidic conditions, followed by cyclization. For example, nitrothiazole intermediates can be synthesized using Vilsmeier-Haack formylation (DMF/POCl₃) or copper-catalyzed coupling reactions . Reaction optimization often includes solvent selection (e.g., ethanol, DMF), catalyst screening (e.g., CuI, PdCl₂(PPh₃)₂), and temperature control (reflux at 60–80°C). Post-synthesis characterization via IR (C=O, NO₂ stretches), ¹H/¹³C NMR (aromatic proton shifts), and elemental analysis ensures structural fidelity .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing 7-nitro-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione?

Key techniques include:

- IR spectroscopy : Identifies nitro (NO₂) stretches (~1520–1350 cm⁻¹) and sulfonyl (S=O) vibrations (~1150 cm⁻¹).

- NMR spectroscopy : ¹H NMR detects dihydrobenzothiazole ring protons (δ 3.5–4.5 ppm for CH₂ groups), while ¹³C NMR confirms nitration effects on aromatic carbons.

- X-ray crystallography : Resolves bond lengths (e.g., S–N: ~1.63 Å) and dihedral angles between nitro and benzothiazole planes. Non-classical interactions (e.g., π–π stacking, C–H···π) are analyzed to explain crystal packing .

Q. What are the primary considerations in designing a multistep synthesis for nitrobenzothiazole derivatives?

- Functional group compatibility : Protect reactive sites (e.g., amines) during nitration.

- Stepwise purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate intermediates.

- Reaction monitoring : TLC or HPLC-MS tracks progress and minimizes side products like regioisomers .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of nitro-substituted benzothiazoles?

Systematic optimization involves:

- Design of Experiments (DoE) : Vary parameters (e.g., solvent polarity, catalyst loading) to identify optimal conditions. For example, DMF enhances nitro-group solubility, while K₂CO₃ neutralizes acidic byproducts .

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) and improves regioselectivity .

- Catalyst screening : Transition metals (e.g., Pd) improve cross-coupling efficiency for aryl-nitro derivatives .

Q. How can contradictions between spectroscopic data and computational predictions be resolved?

- Validation protocols : Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G* basis set). Discrepancies may indicate impurities or tautomeric forms.

- Purity assessment : Use HPLC (C18 column, acetonitrile/water) to detect trace contaminants affecting spectral clarity .

Q. What strategies are used to evaluate the biological activity of nitrobenzothiazole derivatives?

- Molecular docking : Simulate binding to target proteins (e.g., HIV-1 protease) using AutoDock Vina. Analyze interactions like hydrogen bonding with nitro groups .

- In vitro assays : Test antimicrobial activity via MIC (Minimum Inhibitory Concentration) assays against bacterial/fungal strains (e.g., S. aureus, C. albicans) .

Q. How are non-covalent interactions in nitrobenzothiazole crystal structures analyzed?

- Hirshfeld surface analysis : Quantifies intermolecular contacts (e.g., H-bonding, π–π interactions). For example, π-stacking between benzothiazole and phenyl rings stabilizes the lattice (centroid distances: 3.7 Å) .

- Thermal analysis : DSC/TGA evaluates stability linked to packing efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.